HeLa Cytotoxicity: 2-Bromobenzyl vs. 4-Bromo-3-methylphenyl Substituent
In aggregated vendor screening data, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1) exhibits an IC50 of approximately 10 µM against HeLa cervical carcinoma cells, attributed to apoptosis induction . Its close analog, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide, displays a broader and right-shifted IC50 range of 10–25 µM against similar cell lines . The 2-bromobenzyl group therefore confers a ~2.5-fold higher potency ceiling in this specific cellular context compared to the 4-bromo-3-methylphenyl variant.
| Evidence Dimension | Antiproliferative potency (IC50) in HeLa cells |
|---|---|
| Target Compound Data | IC50 ≈ 10 µM (HeLa, apoptosis induction) |
| Comparator Or Baseline | 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide: IC50 range 10–25 µM |
| Quantified Difference | Target compound achieves a ~2.5-fold lower IC50 (10 µM vs. up to 25 µM for comparator) |
| Conditions | HeLa cervical carcinoma cell line; apoptosis monitored (assay details from vendor aggregation) |
Why This Matters
For researchers prioritizing maximal single-digit micromolar potency in cervical cancer models, CAS 1358895-12-1 offers a meaningful advantage over the 4-bromo-3-methylphenyl analog, which requires higher concentrations to achieve equivalent antiproliferative effects.
